Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate

Descripción

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

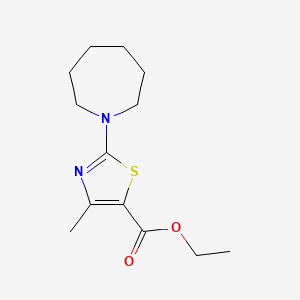

The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-(1-azepanyl)-4-methyl-1,3-thiazole-5-carboxylate . This nomenclature reflects the compound's complex structure, which incorporates both azepane and thiazole ring systems connected through specific chemical bonds. The molecular formula is established as C₁₃H₂₀N₂O₂S , indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

The molecular weight of this compound has been consistently determined to be 268.38 grams per mole across multiple authoritative chemical databases and suppliers. This molecular weight calculation is consistent with the empirical formula and provides essential information for stoichiometric calculations and analytical applications. The compound's structural complexity is further evidenced by its International Chemical Identifier (InChI) code: 1S/C13H20N2O2S/c1-3-17-12(16)11-10(2)14-13(18-11)15-8-6-4-5-7-9-15/h3-9H2,1-2H3.

The Simplified Molecular Input Line Entry System representation of this compound is O=C(C1=C(C)N=C(N2CCCCCC2)S1)OCC, which provides a linear notation system that captures the complete molecular structure in a standardized format. This representation clearly shows the connectivity between the azepane ring (represented by N2CCCCCC2) and the thiazole ring system, highlighting the compound's heterocyclic nature.

Synonyms and Registry Numbers (Chemical Abstracts Service, PubChem Compound Identifier)

This compound is registered under the Chemical Abstracts Service number 1160264-30-1 . This unique identifier serves as the primary registry number for the compound in chemical databases and commercial applications. The compound also carries the Molecular Design Limited number MFCD12197732 , which provides additional identification within specialized chemical information systems.

The compound is known by several systematic synonyms that reflect different aspects of its chemical structure. These include 5-thiazolecarboxylic acid, 2-(hexahydro-1H-azepin-1-yl)-4-methyl-, ethyl ester , which emphasizes the thiazole carboxylic acid ester nature of the molecule. Another commonly used synonym is ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate , which provides an alternative systematic naming approach focusing on the azepane substituent.

The International Chemical Identifier Key for this compound is VBJXCGICGLHAKM-UHFFFAOYSA-N , providing a unique hash-based identifier that enables rapid database searches and cross-referencing across multiple chemical information platforms. Commercial suppliers often refer to this compound using abbreviated product codes, such as LS-03662 and COMH04235524, which facilitate ordering and inventory management in research and industrial settings.

Structural Relationship to Azepane and Thiazole Heterocycles

This compound represents a sophisticated example of heterocyclic chemistry, incorporating two distinct ring systems that contribute to its unique chemical properties. The compound's structure is fundamentally based on the integration of an azepane ring system with a thiazole heterocycle, connected through a nitrogen atom that serves as a bridge between these two molecular frameworks.

The azepane component of this molecule is a seven-membered saturated heterocyclic ring containing one nitrogen atom. Azepane itself is derived from the parent compound azepine, which is described as an unsaturated heterocycle of seven atoms with nitrogen replacing carbon at one position. In the context of this compound, the azepane ring exists in its fully saturated form, also known as hexahydro-1H-azepine, which provides conformational flexibility and specific steric properties to the overall molecular structure.

The thiazole portion of the molecule constitutes a five-membered heterocyclic ring system containing both sulfur and nitrogen atoms. Thiazole, formally known as 1,3-thiazole, is characterized as a pale yellow liquid with pyridine-like odor under standard conditions. The thiazole ring system exhibits significant aromatic character due to pi-electron delocalization, which is evidenced by proton nuclear magnetic resonance chemical shifts that absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. This aromaticity contributes to the stability and reactivity patterns of the compound.

The specific structural arrangement in this compound positions the azepane nitrogen as a substituent at the 2-position of the thiazole ring, while a methyl group occupies the 4-position, and an ethyl carboxylate group is attached at the 5-position. This substitution pattern creates a molecule with distinct electronic properties and potential biological activity. The thiazole ring's calculated pi-electron density identifies the C5 position as the primary site for electrophilic substitution, which in this compound is occupied by the carboxylate ester functionality.

The integration of these two heterocyclic systems creates a compound that belongs to the broader class of thiazole derivatives, which are found in various specialized biological products and pharmaceutical applications. The azepane substituent provides additional structural complexity and potential for specific molecular interactions, while the thiazole core contributes aromatic stability and electronic properties that may be relevant for biological activity. This combination of structural features positions this compound as a compound of interest in medicinal chemistry research and pharmaceutical development.

| Heterocyclic Component | Ring Size | Heteroatoms | Saturation State | Position in Molecule |

|---|---|---|---|---|

| Azepane | 7-membered | 1 Nitrogen | Saturated | 2-position substituent |

| Thiazole | 5-membered | 1 Sulfur, 1 Nitrogen | Aromatic | Core ring system |

Propiedades

IUPAC Name |

ethyl 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-17-12(16)11-10(2)14-13(18-11)15-8-6-4-5-7-9-15/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJXCGICGLHAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501169254 | |

| Record name | Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-30-1 | |

| Record name | Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Optimized Method from Patent CN103664819A

A highly efficient and industrially viable method involves the following steps:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Prepare ethanol solution (10-35% mass fraction ethyl acetate) and dissolve thiourea and sodium carbonate | Sodium carbonate:ethyl 2-chloroacetoacetate weight ratio 0.01-0.1 | Ethanol acts as solvent |

| 2 | Warm to 40-55°C, add ethyl 2-chloroacetoacetate dropwise over 20-30 min | Then heat to 60-70°C and maintain for 5-5.5 hours | Reaction time and temperature optimized to reduce energy consumption |

| 3 | Distill off most solvent, cool to room temperature, filter | - | Removes unreacted materials |

| 4 | Add filtrate to water, adjust pH to 9-10 with caustic soda, stir 0.5 h | - | Precipitates product |

| 5 | Filter and vacuum dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate | Yield >98%, mp 172-173°C | High purity and yield |

- Shorter reaction time compared to traditional reflux methods (5-5.5 h vs. 10 h)

- Lower reaction temperature (max 70°C)

- High yield and purity suitable for scale-up

Representative Data from Embodiment:

| Parameter | Value |

|---|---|

| Thiourea | 30.4 g |

| Sodium carbonate | 0.5 g |

| Ethyl 2-chloroacetoacetate | 33 g |

| Ethanol volume | 200 mL (20% ethyl acetate) |

| Yield | 98.12% |

| Melting point | 172-173°C |

This method overcomes prior art drawbacks such as long reaction times and high energy consumption.

Related Synthetic Approaches for Thiazole Esters

Other thiazole ester syntheses provide useful methodological parallels:

Summary Table of Preparation Steps for Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiourea, sodium carbonate, ethyl 2-chloroacetoacetate, ethanol, 40-70°C, 5-5.5 h | High yield intermediate (~98%) |

| 2 | Isolation and purification | Distillation, filtration, pH adjustment with caustic soda | Pure intermediate with mp 172-173°C |

| 3 | Introduction of azepane group | Nucleophilic substitution or amination using azepane under suitable conditions (e.g., solvent, temperature, catalyst) | Target compound this compound |

Research Findings and Practical Considerations

- The optimized preparation of the ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate is critical for efficient synthesis of the azepane-substituted final product.

- Lower reaction temperatures and shorter times reduce energy consumption and improve scalability.

- pH control during isolation ensures high purity and crystallinity.

- The azepane substitution step requires careful selection of reaction conditions to preserve the thiazole ring integrity and achieve high substitution efficiency.

- Literature suggests that nucleophilic substitution on the 2-amino group or related activated intermediates is the preferred route for azepane introduction.

Análisis De Reacciones Químicas

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the ester group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Pharmacological Properties

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential therapeutic effects. The thiazole ring system is known for its biological activity, which includes antimicrobial and anti-inflammatory properties. Research indicates that derivatives of thiazole compounds often exhibit significant activity against various pathogens and may serve as lead compounds in drug development .

1.2 Case Studies

A notable study explored the synthesis of thiazole derivatives, including this compound, which demonstrated promising results in inhibiting bacterial growth. The compound was tested against strains of Escherichia coli and Staphylococcus aureus, showing effective antibacterial activity .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing thiazole carboxylic acids and amines to form the desired ester.

- Cyclization Processes : Employing cyclization techniques to form the azepane ring structure, which is crucial for the compound's biological activity.

These synthetic pathways have been optimized to improve yield and reduce reaction times, making the compound more accessible for further research .

Industrial Applications

3.1 Material Science

Beyond medicinal applications, this compound may find use in material science due to its unique chemical properties. The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

3.2 Agrochemical Potential

Research is also being conducted on the use of thiazole derivatives in agrochemicals. This compound has shown potential as a pesticide or herbicide candidate due to its biological activity against certain plant pathogens .

Mecanismo De Acción

The mechanism of action of Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its thiazole and azepane rings. These interactions can involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can inhibit or activate specific enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The substituents at positions 2 and 4 of the thiazole ring critically influence physicochemical and biological properties. Key analogues include:

*Calculated based on formula C₁₃H₂₀N₂O₂S.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity, whereas electron-donating groups (e.g., azepan) may enhance nucleophilic aromatic substitution resistance.

- Biological Interactions: Guanidino and benzenepeptide substituents enable interactions with enzymes or receptors via hydrogen bonding or peptide mimicry.

Key Observations :

Actividad Biológica

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

Overview of the Compound

- Molecular Formula : C₁₃H₂₀N₂O₂S

- Molecular Weight : 268.38 g/mol

- IUPAC Name : Ethyl 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

- CAS Number : 1160264-30-1

The compound features a thiazole ring, which is known for its biological activity, and an azepane moiety that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole and azepane derivatives. A common method includes:

- Condensation Reaction : The compound is synthesized through the condensation of 2-azepan-1-yl-4-methylthiazole with ethyl chloroformate in the presence of a base like triethylamine.

- Solvent Use : The reaction is conducted in dichloromethane at low temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The thiazole and azepane rings facilitate:

- Hydrogen Bonding : Interactions with enzymes or receptors.

- Hydrophobic Interactions : Enhancing binding affinity to target sites.

These interactions can lead to the inhibition or activation of enzymes involved in critical metabolic pathways.

Research Findings

Recent studies have focused on the compound's cytotoxic effects against cancer cell lines. Key findings include:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |

| U937 (Leukemia) | 0.79 - 5.51 | Cell cycle arrest and apoptosis |

| PANC-1 (Pancreatic) | 8.2 - 12.1 | Inhibition of HDAC activity |

These results suggest that Ethyl 2-azepan-1-y4-methylthiazole-5-carboxylate has promising potential as an anticancer agent, particularly through pathways involving apoptosis and histone deacetylase inhibition.

Case Studies

- Anticancer Activity in MCF-7 Cells :

- A study demonstrated that treatment with Ethyl 2-azepan-1-y4-methylthiazole resulted in increased levels of p53 protein and caspase activation, leading to apoptosis in breast cancer cells.

- Selectivity Against Cancerous Cells :

- Comparative studies indicated that the compound exhibited higher selectivity towards cancerous cells over non-cancerous cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate and related thiazole derivatives?

- Methodology : The Hantzsch thiazole synthesis is a foundational approach, involving cyclization of thiourea derivatives with α-haloketones or esters. For example, asymmetrical thioureas (e.g., substituted phenylthioureas) react with 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate under reflux in ethanol to form thiazole cores . Modifications to the azepane substituent may involve post-synthetic functionalization via nucleophilic substitution or coupling reactions.

- Key Considerations : Solvent choice (e.g., dry dioxane for thiourea formation), stoichiometric control, and purification via column chromatography or recrystallization are critical for yield optimization.

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .

- Spectroscopy : NMR (¹H/¹³C) for substituent assignment, mass spectrometry (HRMS) for molecular ion confirmation, and IR for functional group analysis (e.g., ester C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the bioactivity of this compound, particularly as a potential enzyme inhibitor?

- Target Identification : Virtual screening (e.g., molecular docking against lysine ε-aminotransferase (LAT) using AutoDock Vina) can prioritize targets based on binding affinity and complementarity .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., monitoring NADH depletion for LAT activity).

- Cellular Models : Use mycobacterial cultures under hypoxic conditions to mimic latent infection and assess compound efficacy .

- Data Analysis : Employ kinetic models (e.g., Michaelis-Menten with Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, stability) for this compound?

- Case Study : Discrepancies in solubility (e.g., 0.97 g/L for ethyl 2-(chlorosulfonyl)-4-methyl-thiazole-5-carboxylate vs. higher solubility in DMSO for analogs) may arise from crystallinity or substituent polarity.

- Resolution Strategies :

- Thermodynamic Solubility : Use shake-flask methods with HPLC quantification.

- Stability Studies : Monitor degradation under varying pH/temperature via LC-MS to identify labile groups (e.g., ester hydrolysis).

Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) in thiazole derivatives?

- Quantum Mechanics : DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and frontier molecular orbitals, correlating electron density with reactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., LAT-thiazole binding) over 100+ ns trajectories to assess conformational stability .

- SAR Workflow :

Synthesize analogs with varied substituents (e.g., azepane vs. piperidine).

Test bioactivity and correlate with computed descriptors (e.g., logP, polar surface area).

Use QSAR models (e.g., partial least squares regression) to predict novel candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.